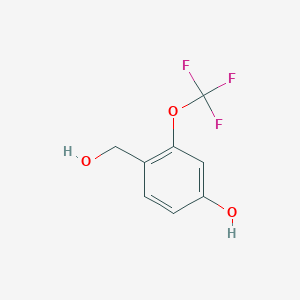
4-Hydroxy-2-(trifluoromethoxy)benzyl alcohol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydroxy-2-(trifluoromethoxy)benzyl alcohol is an organic compound that features both a hydroxyl group and a trifluoromethoxy group attached to a benzyl alcohol structure. This compound is of interest due to its unique chemical properties, which make it useful in various fields such as pharmaceuticals, agrochemicals, and material sciences.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2-(trifluoromethoxy)benzyl alcohol typically involves the introduction of the trifluoromethoxy group onto a benzyl alcohol derivative. One common method involves the reaction of 4-hydroxybenzyl alcohol with trifluoromethoxy reagents under specific conditions. For example, the formation of 4-(trifluoromethoxy)benzyl trichloroacetimidate can be achieved by treating 4-(trifluoromethoxy)benzyl alcohol with sodium hydride in methyl t-butyl ether at 37°C, followed by the addition of trichloroacetonitrile at 0°C .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
4-Hydroxy-2-(trifluoromethoxy)benzyl alcohol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-hydroxy-2-(trifluoromethoxy)benzaldehyde, while reduction can produce various alcohol derivatives.
科学研究应用
4-Hydroxy-2-(trifluoromethoxy)benzyl alcohol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other compounds
作用机制
The mechanism of action of 4-Hydroxy-2-(trifluoromethoxy)benzyl alcohol involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biomolecules. This can lead to various biological effects, including enzyme inhibition or activation, receptor binding, and modulation of cellular pathways .
相似化合物的比较
Similar Compounds
- 4-(Trifluoromethoxy)benzyl alcohol
- 4-Hydroxybenzyl alcohol
- 4-(Trifluoromethyl)benzyl alcohol
Uniqueness
4-Hydroxy-2-(trifluoromethoxy)benzyl alcohol is unique due to the presence of both a hydroxyl group and a trifluoromethoxy group on the benzyl alcohol structure. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it valuable for various applications .
属性
分子式 |
C8H7F3O3 |
|---|---|
分子量 |
208.13 g/mol |
IUPAC 名称 |
4-(hydroxymethyl)-3-(trifluoromethoxy)phenol |
InChI |
InChI=1S/C8H7F3O3/c9-8(10,11)14-7-3-6(13)2-1-5(7)4-12/h1-3,12-13H,4H2 |
InChI 键 |
CQNZFQQTDWTWFR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1O)OC(F)(F)F)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl 1-[2-formyl-5-(trifluoromethyl)phenyl]piperidine-4-carboxylate](/img/structure/B13990974.png)
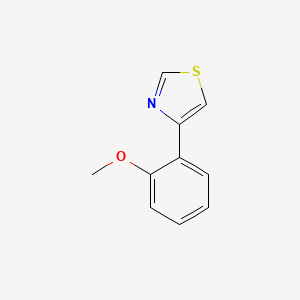

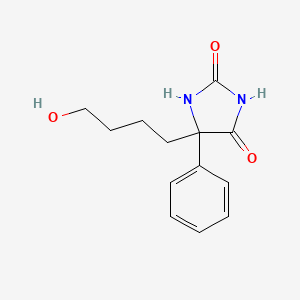
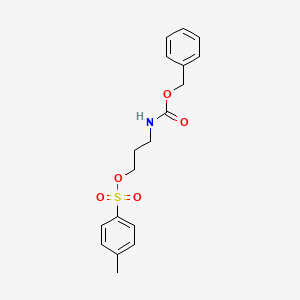
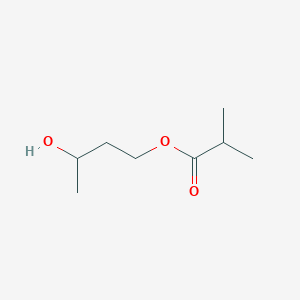
![2-Methyl-1-[(2-methyl-2-nitropropoxy)methoxy]-2-nitropropane](/img/structure/B13991009.png)
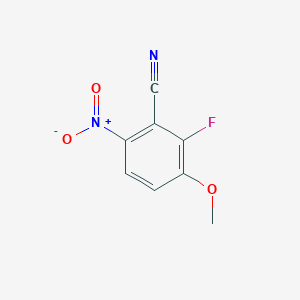
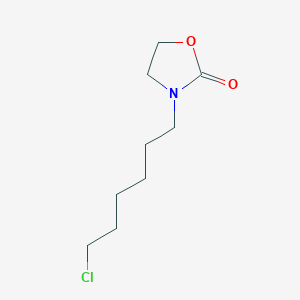

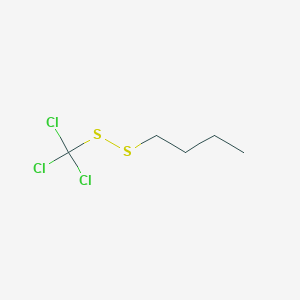
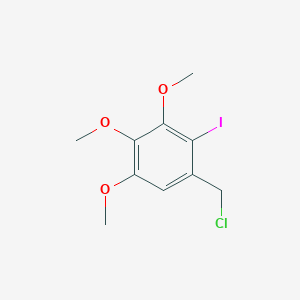

![3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-5-methoxy-1H-indole-2-carboxylic acid](/img/structure/B13991060.png)
